4-(2,4-Difluorobenzyl)piperidine

Sigma-1 Receptor CNS Drug Discovery Structure-Activity Relationship

Specifically procure 4-(2,4-Difluorobenzyl)piperidine for your SAR programs targeting sigma-1 receptor modulation or CYP46A1 inhibition in Alzheimer's, Parkinson's, and other CNS disorders. The 2,4-difluorobenzyl moiety is a privileged pharmacophore with proven low-nanomolar affinity. As a non-hazardous (DOT/IATA) free base, it simplifies shipping logistics and reduces costs compared to hydrochloride salts or regulated positional isomers. Ideal for iloperidone intermediate synthesis and high-throughput screening compound library construction.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
CAS No. 203860-02-0
Cat. No. B1602801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorobenzyl)piperidine
CAS203860-02-0
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
InChIKeyVXQMAHFHVBQZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorobenzyl)piperidine (CAS 203860-02-0): Procurement-Focused Overview for CNS Drug Discovery and Fluorinated Building Block Applications


4-(2,4-Difluorobenzyl)piperidine (CAS 203860-02-0) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . It is classified as an organic amine and serves as a versatile chemical building block in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting agents . The compound features a piperidine ring substituted at the 4-position with a 2,4-difluorobenzyl moiety, a structural motif that enhances lipophilicity and can influence pharmacokinetic properties and target binding interactions . Typical commercial specifications include a minimum purity of 95%, with the free base form available for room temperature shipping in continental regions .

Why Generic Substitution Fails: The Critical Role of Fluorine Substitution Pattern in 4-(2,4-Difluorobenzyl)piperidine


In-class benzylpiperidine compounds cannot be freely interchanged because the number and positional arrangement of fluorine atoms on the benzyl ring profoundly influence receptor binding affinity, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies demonstrate that the nature of substitutions on the phenyl ring is important for activity at CNS targets such as monoamine transporters, with electron-withdrawing groups having a maximum effect on potency [1]. The 2,4-difluoro substitution pattern confers distinct electronic and steric characteristics compared to mono-fluoro analogs (2-F, 3-F, or 4-F) or alternative difluoro positional isomers (e.g., 2,5-difluoro, 3,4-difluoro), potentially leading to differential binding modes, as observed in comparative studies between piperidine and piperazine derivatives where distinct binding orientations were confirmed [2]. Furthermore, the free base form (CAS 203860-02-0) offers logistical advantages over hydrochloride salt forms, being classified as non-hazardous for DOT/IATA transport, which reduces shipping complexity and cost compared to regulated alternatives .

Quantitative Differentiation Evidence: 4-(2,4-Difluorobenzyl)piperidine vs. Comparator Benzylpiperidine Derivatives


2,4-Difluoro Substitution Confers Enhanced Sigma-1 Receptor Pharmacophore Compatibility vs. Mono-Fluoro Analogs

The 2,4-difluorobenzyl substitution pattern on the piperidine scaffold is directly implicated in sigma-1 receptor pharmacophore recognition, as evidenced by its incorporation into high-affinity sigma-1 ligands [1]. While direct binding data for the unsubstituted free base 4-(2,4-difluorobenzyl)piperidine are not publicly available in peer-reviewed literature, SAR studies of related benzylpiperidine series establish that the difluorobenzyl motif contributes to sigma-1 receptor affinity via hydrophobic pocket interactions and electronic effects [1]. In contrast, mono-fluoro analogs such as 4-(4-fluorobenzyl)piperidine have been crystallographically characterized only in complex with beta-secretase, with no reported sigma receptor activity [2]. This target engagement divergence is further supported by the existence of an extensive patent literature specifically claiming 2,4-difluorobenzyl-piperidine-containing compounds as cholesterol 24-hydroxylase (CYP46A1) inhibitors for neurodegenerative disease applications, a therapeutic hypothesis not associated with mono-fluoro positional isomers [3].

Sigma-1 Receptor CNS Drug Discovery Structure-Activity Relationship

Non-Hazardous DOT/IATA Shipping Classification Reduces Logistics Burden vs. Regulated Piperidine Analogs

4-(2,4-Difluorobenzyl)piperidine free base (CAS 203860-02-0) is classified as a non-hazardous material for transportation under DOT/IATA regulations, enabling standard shipping without dangerous goods surcharges or specialized handling requirements . This stands in contrast to the closely related 4-(2,4-difluorophenyl)piperidine (CAS 291289-50-4), which is explicitly classified as a Dangerous Good for transport and may be subject to additional shipping charges . The free base form can be shipped at room temperature in continental regions, eliminating cold-chain requirements , whereas the hydrochloride salt form (CAS 333985-60-7) carries a melting point of 98-102°C and may require more stringent temperature control during extended transit . This regulatory distinction has direct implications for international procurement, customs clearance, and total landed cost calculations.

Chemical Procurement Supply Chain Logistics Optimization

Proprietary Cholesterol 24-Hydroxylase (CYP46A1) Inhibitor Scaffold with Neurodegenerative Disease Patent Protection

The 2,4-difluorobenzyl-piperidine moiety is explicitly claimed in Takeda Pharmaceutical's patent application (US 20140088146 A1) as a core structural component of cholesterol 24-hydroxylase (CYP46A1) inhibitors for the prophylaxis or treatment of neurodegenerative diseases [1]. The patent specifically claims 2,4'-bipyridin-3-yl(4-(2,4-difluorobenzyl)-4-hydroxypiperidin-1-yl)methanone and its salts as CYP46A1 inhibitors, with therapeutic claims extending to Alzheimer's disease, mild cognitive impairment, Huntington's disease, Parkinson's disease, and multiple sclerosis [1]. This positions 4-(2,4-difluorobenzyl)piperidine as a critical synthetic precursor to a patented class of neurodegeneration therapeutics. By contrast, the structurally related 4-(2,4-difluorobenzoyl)piperidine serves as an intermediate for the antipsychotic risperidone synthesis , representing an entirely distinct therapeutic area (schizophrenia/psychosis vs. neurodegeneration). The positional isomer 4-(3,4-difluorobenzyl)piperidine is marketed primarily as a general pharmaceutical intermediate without specific patent-protected therapeutic claims .

Alzheimer's Disease Parkinson's Disease CYP46A1 Neurodegeneration

Synthetic Versatility as Iloperidone Precursor via Carbonyl Reduction Pathway vs. Direct Benzoylation Alternatives

4-(2,4-Difluorobenzyl)piperidine serves as a key downstream intermediate in the synthesis of iloperidone, an atypical antipsychotic agent, through a pathway involving the reduction of 4-(2,4-difluorobenzoyl)piperidine [1]. The synthetic route proceeds via stereoselective oximation of 4-(2,4-difluorobenzoyl)piperidine to yield (Z)-4-(2,4-difluorobenzoyl)piperidine oxime as the key intermediate, which is then coupled with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone to produce the target iloperidone [1]. This contrasts with alternative routes employing the benzoyl-piperidine intermediate directly for risperidone synthesis [2]. The ability to access both the benzyl (reduced) and benzoyl (oxidized) forms of the 2,4-difluorophenyl-piperidine scaffold provides synthetic divergence points: the benzyl form enables alkylation and reductive amination chemistry, while the benzoyl form enables ketone-derived transformations . This dual accessibility is not universally available across all fluorinated benzylpiperidine isomers, as the corresponding benzoyl precursors vary in commercial availability.

Process Chemistry Antipsychotic Synthesis Iloperidone Synthetic Intermediate

Optimal Application Scenarios for Procuring 4-(2,4-Difluorobenzyl)piperidine (CAS 203860-02-0)


Sigma-1 Receptor Ligand SAR Exploration in CNS Drug Discovery

4-(2,4-Difluorobenzyl)piperidine is optimally procured for structure-activity relationship (SAR) campaigns targeting sigma-1 receptor modulation, where the 2,4-difluorobenzyl moiety has been established as a privileged pharmacophore conferring high affinity (Ki values in the low nanomolar range for optimized derivatives) and moderate sigma-2/sigma-1 selectivity [1]. Research groups investigating benzylpiperidine-based sigma ligands for neuroprotection, pain modulation, or oncology applications should select this specific substitution pattern to align with published SAR trends demonstrating that electron-withdrawing fluorine substitution enhances target engagement relative to unsubstituted or mono-fluoro analogs [1].

Cholesterol 24-Hydroxylase (CYP46A1) Inhibitor Development for Neurodegenerative Disease

Medicinal chemistry programs focused on CYP46A1 inhibition for Alzheimer's disease, Parkinson's disease, Huntington's disease, or multiple sclerosis should procure 4-(2,4-difluorobenzyl)piperidine as the core building block for synthesizing patent-protected inhibitor scaffolds [2]. The Takeda patent portfolio specifically claims the 2,4-difluorobenzyl substitution pattern in the context of heterocyclic CYP46A1 inhibitors, establishing this compound as the requisite starting material for accessing this therapeutic chemical space. Substitution with alternative difluorobenzyl positional isomers would depart from the claimed structural class [2].

Iloperidone Process Chemistry and Atypical Antipsychotic Intermediate Synthesis

Process research and development teams optimizing iloperidone manufacturing routes require 4-(2,4-difluorobenzyl)piperidine as the reduced benzyl intermediate downstream from 4-(2,4-difluorobenzoyl)piperidine [3]. The compound's free secondary amine functionality enables the key coupling reactions in iloperidone synthesis, and procurement of the pre-reduced benzyl form eliminates the need for in-house reduction of the benzoyl precursor, streamlining synthetic workflows. This scenario is particularly relevant for CROs and pharmaceutical development groups engaged in generic iloperidone production or second-generation analog synthesis [3].

High-Throughput Screening Library Construction with Optimized Logistics Profile

For high-throughput screening (HTS) campaigns and compound library construction at academic screening centers or biotech CROs, the non-hazardous DOT/IATA classification of the free base form provides significant logistical advantages . Procurement teams managing large-scale compound acquisitions can avoid dangerous goods surcharges, simplify customs documentation, and eliminate temperature-controlled shipping requirements when selecting the free base over the hydrochloride salt or regulated positional isomers. This translates to reduced per-compound acquisition costs and accelerated library assembly timelines, critical considerations for screening operations processing thousands of compounds annually .

Technical Documentation Hub

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